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Introduction
Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that has been instrumental

in elucidating the physiological roles of the neuropeptide galanin. This technical guide provides

an in-depth analysis of the spantide component within this molecule, detailing its role in

receptor antagonism, the experimental protocols used for its characterization, and the signaling

pathways it modulates.

Galanin (1-13)-spantide I is a synthetic construct composed of the N-terminal 1-13 amino acid

fragment of galanin linked to spantide I, a known antagonist of the substance P receptor.[1][2]

This strategic combination results in a potent antagonist of galanin receptors, effectively

blocking the actions of endogenous galanin. The galanin (1-13) fragment is crucial for binding

to galanin receptors, while the spantide I moiety is believed to contribute to the overall

conformation that confers antagonistic properties at these receptors.
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Galanin (1-13)-spantide I is a peptide with the sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-

Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2. It has a high

affinity for galanin receptors, particularly in the central nervous system.

Quantitative Data Summary
The following tables summarize the binding affinity and functional antagonism of Galanin (1-
13)-spantide I at galanin receptors. It is important to note that much of the early research was

conducted on tissues and cell lines expressing a mixture of galanin receptor subtypes.

Table 1: Binding Affinity of Galanin (1-13)-spantide I

Ligand Preparation Radioligand Affinity (IC50) Reference

Galanin (1-13)-

spantide I (C7)

Rat hypothalamic

membranes

¹²⁵I-[Tyr26]-

porcine galanin

1-29

0.2 nM [1]

Porcine Galanin

(1-29)

Rat hypothalamic

membranes

¹²⁵I-[Tyr26]-

porcine galanin

1-29

0.8 nM [1]

Table 2: Binding Affinity of Galanin Antagonists in RIN5AH Cells

Ligand Preparation Radioligand Affinity (Ki) Reference

Galanin
RIN5AH cell

membranes
¹²⁵I-galanin 0.03 ± 0.01 nM [3]

Galanin (1-13)-

spantide I (C7)

RIN5AH cell

membranes
¹²⁵I-galanin 0.12 ± 0.02 nM [3]

M35
RIN5AH cell

membranes
¹²⁵I-galanin 0.21 ± 0.04 nM [3]

M40
RIN5AH cell

membranes
¹²⁵I-galanin 0.22 ± 0.03 nM [3]
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The Role of the Spantide Component
Spantide I is an antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for

substance P. In the context of Galanin (1-13)-spantide I, the spantide moiety is not primarily

interacting with NK1 receptors to elicit its effect on the galanin system. Instead, its fusion to the

galanin (1-13) fragment creates a chimeric peptide with a three-dimensional structure that

allows it to bind to galanin receptors but prevents the conformational changes necessary for

receptor activation. Essentially, the spantide component helps to position the galanin fragment

in the binding pocket in a manner that occludes the receptor from being activated by the native

galanin peptide, thus acting as a competitive antagonist. While spantide itself has known

biological effects, including potential neurotoxicity at high doses, studies with C7 have shown

that its galanin-antagonistic actions are observed at concentrations where spantide-related

effects are not apparent.[1][4]

Signaling Pathways
Galanin receptors are G protein-coupled receptors (GPCRs) that mediate their effects through

different signaling cascades. The antagonistic action of Galanin (1-13)-spantide I lies in its

ability to block these downstream pathways upon binding to the receptor.

GALR1 and GALR3: These receptors couple to Gi/o proteins. Activation of these receptors

by galanin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular

cyclic AMP (cAMP) levels. Galanin (1-13)-spantide I blocks this inhibitory effect, thereby

preventing the galanin-induced decrease in cAMP.

GALR2: This receptor couples to Gq/11 proteins. Galanin binding to GALR2 activates

phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3)

and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium

(Ca²⁺). Galanin (1-13)-spantide I competitively inhibits galanin binding to GALR2, thus

preventing the activation of PLC and the subsequent increase in intracellular calcium.
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Experimental Protocols
The characterization of Galanin (1-13)-spantide I has relied on a variety of in vitro and in vivo

experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor.

Objective: To determine the IC50 of Galanin (1-13)-spantide I for the galanin receptor in rat

hypothalamic membranes.

Materials:

Rat hypothalamic tissue

Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.05% bovine serum albumin (BSA)
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Radioligand: ¹²⁵I-[Tyr26]-porcine galanin 1-29

Unlabeled ligands: Porcine galanin (1-29), Galanin (1-13)-spantide I (C7)

Glass fiber filters (e.g., Whatman GF/C)

Scintillation counter

Procedure:

Membrane Preparation: Homogenize rat hypothalami in ice-cold binding buffer. Centrifuge

the homogenate at 4°C, and resuspend the pellet in fresh binding buffer. Determine the

protein concentration of the membrane preparation.

Assay Setup: In a 96-well plate, add membrane homogenate, a fixed concentration of ¹²⁵I-

galanin, and varying concentrations of the unlabeled competitor ligand (Galanin (1-13)-
spantide I or unlabeled galanin).

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to

allow binding to reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis: Plot the percentage of specific binding against the log concentration of the

competitor ligand. The IC50 value is determined from the resulting sigmoidal curve.
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This assay assesses the ability of a galanin receptor antagonist to block the effects of galanin

on food intake.

Objective: To determine if Galanin (1-13)-spantide I can inhibit galanin-induced feeding in

satiated rats.

Materials:

Male Sprague-Dawley rats

Galanin

Galanin (1-13)-spantide I (C7)

Saline solution

Palatable wet cookie mash

Intraventricular cannulae

Procedure:

Animal Preparation: Surgically implant intraventricular cannulae in the rats and allow them to

recover.

Habituation: Habituate the rats to the testing environment and the palatable food source.

Satiation: Ensure rats are satiated before the experiment begins.

Microinjection: Microinject either saline, galanin, or a combination of galanin and Galanin (1-
13)-spantide I directly into the cerebral ventricles.

Observation: Measure the amount of palatable food consumed over a specific time period

(e.g., 60 minutes) post-injection.

Data Analysis: Compare the food intake between the different treatment groups using

statistical analysis (e.g., ANOVA).
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Conclusion
The spantide component of Galanin (1-13)-spantide I is a critical element that transforms the

galanin (1-13) fragment from a potential agonist into a potent antagonist. By contributing to a

specific molecular conformation, it facilitates high-affinity binding to galanin receptors while

preventing the initiation of downstream signaling cascades. This chimeric peptide has been an

invaluable tool for probing the physiological functions of the galanin system and serves as a

foundational example for the rational design of peptide-based receptor antagonists. Further

research with subtype-specific assays will continue to refine our understanding of its

interactions with individual galanin receptors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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